2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiazole ring, and a carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of catalysts and automated monitoring systems can further enhance the production process, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs with potentially enhanced biological activity.
Scientific Research Applications
2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-9-(4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzyl)-7,9-dihydro-8H-purin-8-imine
- 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole
Uniqueness
Compared to similar compounds, 2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17ClN4OS |
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Molecular Weight |
312.82 g/mol |
IUPAC Name |
2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H17ClN4OS/c1-8(2)5-10-11(18-13(14)20-10)12(19)16-4-3-9-6-15-7-17-9/h6-8H,3-5H2,1-2H3,(H,15,17)(H,16,19) |
InChI Key |
AWASFDWDSZUCGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)Cl)C(=O)NCCC2=CN=CN2 |
Origin of Product |
United States |
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